Cas no 2034492-83-4 (N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a specialized organic compound featuring a thiophene and thiadiazole heterocyclic framework. Its structural design combines a 5-acetylthiophen-2-yl moiety with a 4-methyl-1,2,3-thiadiazole-5-carboxamide group, offering potential utility in medicinal chemistry and agrochemical research. The presence of both electron-rich and electron-deficient heterocycles may enhance its reactivity and binding affinity in biological systems. This compound is of interest for its potential as a synthetic intermediate or bioactive scaffold, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled laboratory applications, it requires handling under standard safety protocols.
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide structure
2034492-83-4 structure
Product Name:N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No:2034492-83-4
MF:C12H13N3O2S2
MW:295.380519628525
CID:5553502
Update Time:2025-10-24

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
    • N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • Inchi: 1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17)
    • InChI Key: CAMRQOZMILMXKD-UHFFFAOYSA-N
    • SMILES: S1C(C(NCCC2SC(C(C)=O)=CC=2)=O)=C(C)N=N1

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6518-2100-2μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6518-2100-5μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6518-2100-10μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6518-2100-20μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6518-2100-1mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
1mg
$81.0 2023-09-08
Life Chemicals
F6518-2100-2mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
2mg
$88.5 2023-09-08
Life Chemicals
F6518-2100-3mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
3mg
$94.5 2023-09-08
Life Chemicals
F6518-2100-4mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
4mg
$99.0 2023-09-08
Life Chemicals
F6518-2100-5mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
5mg
$103.5 2023-09-08
Life Chemicals
F6518-2100-10mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034492-83-4
10mg
$118.5 2023-09-08

Additional information on N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Comprehensive Overview of N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 2034492-83-4)

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034492-83-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiophene ring with an acetyl group and a thiadiazole carboxamide moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets such as enzymes and receptors.

In recent years, the demand for heterocyclic compounds like N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has surged, driven by their utility in designing small-molecule inhibitors and antimicrobial agents. A trending topic in scientific forums revolves around its potential role in addressing antibiotic resistance, a global health crisis. The compound's thiadiazole core is known for its electron-rich properties, which enhance binding affinity in drug-receptor interactions. This aligns with the growing focus on structure-activity relationship (SAR) studies in medicinal chemistry.

From a synthetic perspective, the compound's CAS 2034492-83-4 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories often prioritize its use in high-throughput screening (HTS) due to its compatibility with automated synthesis platforms. Discussions on platforms like ResearchGate highlight its relevance in fragment-based drug design, where modular building blocks are essential. Additionally, its thiophene derivative status links it to advancements in optoelectronic materials, a hot topic in renewable energy research.

The compound's nomenclature, N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, reflects its IUPAC naming conventions, which are frequently searched by chemists validating synthetic pathways. SEO-optimized queries often include terms like "thiadiazole carboxamide synthesis" or "acetylthiophene derivatives applications," indicating strong academic and industrial interest. Its CAS 2034492-83-4 is also pivotal for regulatory compliance, ensuring traceability in global supply chains.

Emerging trends in green chemistry have further elevated the compound's profile. Researchers are exploring solvent-free synthesis routes for N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide to minimize environmental impact. This aligns with the broader push for sustainable pharmaceutical manufacturing, a key concern for regulatory bodies like the EPA. The compound's stability under physiological conditions also makes it a candidate for prodrug development, another area of intense study.

In analytical chemistry, techniques such as HPLC and LC-MS are commonly employed to characterize CAS 2034492-83-4, ensuring batch-to-batch consistency. The rise of AI-driven molecular modeling has further accelerated its adoption, with algorithms predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such innovations address frequent search queries like "computational chemistry for thiadiazole derivatives," bridging theory and practice.

To summarize, N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide represents a convergence of multidisciplinary research. Its CAS 2034492-83-4 ensures precise identification, while its structural versatility supports diverse applications—from drug discovery to advanced materials. As scientific inquiries evolve, this compound will likely remain at the forefront of innovation, addressing both current challenges and future opportunities.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.